2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide
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Description
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
Compounds structurally related to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide have been explored for their synthesis and potential antitumor and antioxidant activities. A study by Hamama et al. (2013) focused on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, which showed promising cytotoxicity and antioxidant activities. These compounds were characterized by various spectroscopic methods and were evaluated for their antitumor and antioxidant activities, revealing some compounds with significant activities (Hamama, Gouda, Badr, & Zoorob, 2013).
Anti-Lung Cancer Activity
Another research, related to the structural family of this compound, involved the synthesis of novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity. The synthesized compounds demonstrated anticancer activity at low concentrations against three cell lines of human cancer (lung, breast, and CNS cancer), compared to the reference drug 5-fluorodeoxyuridine, indicating their potential as effective anti-cancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antioxidant Activity and Coordination Complexes
Research on pyrazole-acetamide derivatives, including compounds similar to this compound, has also led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their antioxidant activity and the effect of hydrogen bonding on the self-assembly process. The ligands and their complexes exhibited significant antioxidant activities, highlighting their potential for scientific applications beyond their antitumor properties (Chkirate et al., 2019).
Antimicrobial Activities
Novel thiazole derivatives incorporating a pyrazole moiety, akin to the structure of this compound, have been synthesized and tested for their antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, with some compounds exhibiting high efficacy against various pathogenic strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-18-6-2-16(3-7-18)14-24-21(29)15-30-22-11-10-20(26-27-22)17-4-8-19(9-5-17)28-13-1-12-25-28/h1-13H,14-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUAWWJMIVSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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